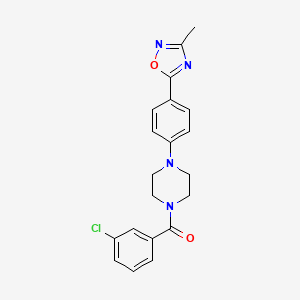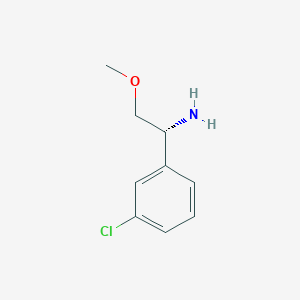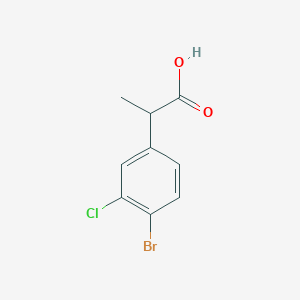![molecular formula C9H9IO3 B12952021 (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12952021.png)
(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound that belongs to the class of dihydrobenzodioxins This compound is characterized by the presence of an iodine atom at the 7th position and a methanol group at the 2nd position of the dihydrobenzo[b][1,4]dioxin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the iodination of a precursor dihydrobenzo[b][1,4]dioxin compound followed by the introduction of the methanol group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom or substituted with other functional groups.
Substitution: The iodine atom can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions include:
Oxidation: Formation of (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)formaldehyde or (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)carboxylic acid.
Reduction: Formation of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol.
Substitution: Formation of various substituted dihydrobenzo[b][1,4]dioxin derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The presence of the iodine atom and the methanol group contributes to its bioactivity, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising compound for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and electronic materials .
Wirkmechanismus
The mechanism of action of (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets. The iodine atom and the methanol group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Uniqueness
Compared to similar compounds, (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and bioactivity, making it more effective in various applications .
Eigenschaften
Molekularformel |
C9H9IO3 |
|---|---|
Molekulargewicht |
292.07 g/mol |
IUPAC-Name |
(6-iodo-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9IO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2 |
InChI-Schlüssel |
VDQQMLWTKNMZDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C(O1)C=CC(=C2)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



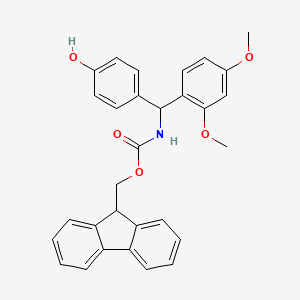

![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)

![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
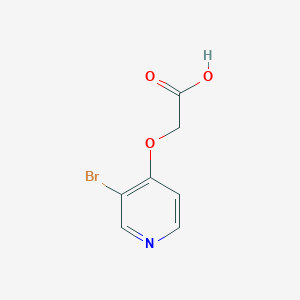
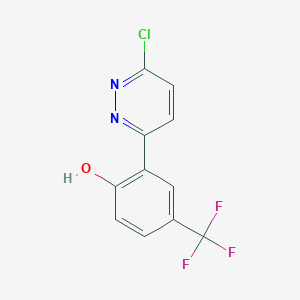
![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
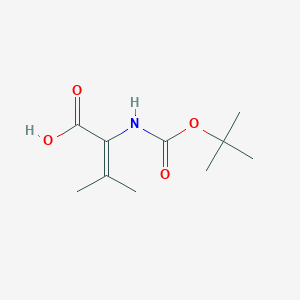
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
